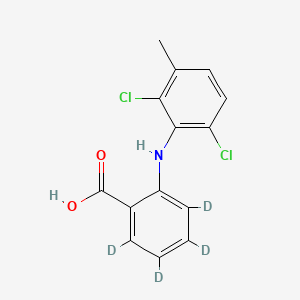

![molecular formula C7H6N2O B564439 Imidazo[1,2-a]pyridin-7-ol CAS No. 896139-85-8](/img/structure/B564439.png)

Imidazo[1,2-a]pyridin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-7-ol is a type of fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-7-ol has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridin-7-ol has been investigated using density functional theory-based chemical reactivity parameters . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the B3LYP/6-311G++(d,p) level of theory .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-7-ol can be functionalized through various radical reactions. These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-7-ol is a white to pale-yellow to yellow-brown solid . It has a molecular weight of 134.14 . It is typically stored at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry

Imidazo[1,2-a]pyridines have huge applications in medicinal chemistry and drug molecule production . They are common structural motifs in many significant heterocycles having application in medicinal chemistry . Some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) contain the imidazo[1,2-a]pyridine core structure .

Material Science

Imidazo[1,2-a]pyridines also find use in material science . They are part of many significant heterocycles having application in material science .

Chemical Sensors

Imidazo[1,2-a]pyridines can be used as chemical sensors . They have been reported to have promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Optoelectronics

Imidazo[1,2-a]pyridines are used in optoelectronics . They have been reported in different technological applications, such as optoelectronic devices .

Bioimaging

Imidazo[1,2-a]pyridines can be used as fluorophores for bioimaging . They have been reported in different technological applications, such as emitters for confocal microscopy and imaging .

Safety And Hazards

Imidazo[1,2-a]pyridin-7-ol is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Orientations Futures

Imidazo[1,2-a]pyridin-7-ol and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . Many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

1H-imidazo[1,2-a]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h1-5,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFQJHYMRLHGLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CNC2=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650763 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-7-ol | |

CAS RN |

896139-85-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)